molecular formula C19H14N2O2S2 B4734063 (3Z)-1-methyl-3-[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one

(3Z)-1-methyl-3-[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one

Cat. No.: B4734063
M. Wt: 366.5 g/mol
InChI Key: SNMRYQKJYFYWAK-NXVVXOECSA-N
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Description

The compound “(3Z)-1-methyl-3-[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one” is a heterocyclic molecule featuring a rhodanine (2-thioxo-thiazolidin-4-one) core fused with a methyl-substituted indol-2-one moiety. The Z-configuration at the C3 position ensures planar geometry, critical for π-conjugation and intermolecular interactions.

Properties

IUPAC Name

(5Z)-5-(1-methyl-2-oxoindol-3-ylidene)-3-(3-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O2S2/c1-11-6-5-7-12(10-11)21-18(23)16(25-19(21)24)15-13-8-3-4-9-14(13)20(2)17(15)22/h3-10H,1-2H3/b16-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNMRYQKJYFYWAK-NXVVXOECSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(=C3C4=CC=CC=C4N(C3=O)C)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)C)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-1-methyl-3-[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method includes the condensation of an indole derivative with a thiazolidine-2,4-dione derivative under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(3Z)-1-methyl-3-[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the thiazolidine ring or other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions may vary, including different solvents, temperatures, and reaction times.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thioethers or amines.

Scientific Research Applications

(3Z)-1-methyl-3-[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3Z)-1-methyl-3-[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

The structural and functional attributes of the target compound are compared below with analogous rhodanine-indole hybrids and related derivatives. Key differences in substituents, synthesis pathways, and physicochemical properties are highlighted.

Structural Analogues and Substituent Effects
Compound Name Key Substituents Structural Features Biological/Physicochemical Implications References
(5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one 2-Methylbenzylidene, phenyl Planar rhodanine core with extended conjugation; intramolecular H-bonding (C–H⋯S) Enhanced crystallinity; potential antimicrobial
(3Z)-3-[3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one 2-Furylmethyl Electron-rich furan ring; smaller substituent Improved solubility in polar solvents
(3Z)-3-[3-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one 1,1-Dioxidotetrahydrothiophen-3-yl Sulfone group increases polarity; rigidified ring Potential for enhanced metabolic stability
(3Z)-3-[3-(3-Chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-5-nitro-1,3-dihydro-2H-indol-2-one 3-Chlorophenyl, nitro group on indole Electron-withdrawing Cl and NO₂ groups Likely improved redox activity; cytotoxic potential
(3Z)-1-methyl-3-[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one 3-Methylphenyl, methyl on indole Moderate lipophilicity; steric hindrance from methyl groups Balanced solubility and membrane permeability

Key Observations :

  • Electronic Effects: Electron-withdrawing groups (e.g., Cl, NO₂ in ) increase electrophilicity, which may enhance reactivity but reduce stability. The target compound’s methyl groups act as mild electron donors, favoring π-stacking interactions .
  • Polarity : Sulfone-containing derivatives (e.g., ) exhibit higher polarity, improving aqueous solubility but possibly reducing cell penetration. The furylmethyl analogue balances polarity and lipophilicity due to the heteroaromatic ring.

Biological Activity

Introduction

(3Z)-1-methyl-3-[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one is a complex organic compound that exhibits significant biological activities due to its unique structural features. This compound integrates a thiazolidinone ring with an indole moiety and a methylphenyl substituent, suggesting potential applications in pharmacology, particularly in antimicrobial and anticancer therapies.

Structural Characteristics

The molecular formula of the compound is C19H14N2O2S2C_{19}H_{14}N_{2}O_{2}S_{2} with a molecular weight of approximately 366.45 g/mol. The structural components include:

  • Thiazolidinone core : Known for various pharmacological properties.
  • Indole moiety : Associated with numerous biological activities, including anticancer effects.

Antimicrobial Activity

Compounds similar to this compound have demonstrated notable antimicrobial properties. Research indicates that thiazolidinone derivatives can inhibit the growth of various bacterial strains and fungi. For instance:

CompoundActivityReference
Thiazolidinone derivativesAntimicrobial against Gram-positive and Gram-negative bacteria
Indole-based thiazolidinonesAntifungal activity against Candida species

Anticancer Properties

The compound's structure suggests potential anticancer activities. Thiazolidinones have shown efficacy against different cancer cell lines. For example, studies have indicated that certain thiazolidinone derivatives exhibit cytotoxic effects on glioblastoma multiforme cells, reducing cell viability significantly.

StudyCell LineIC50 (µM)Reference
Da Silva et al.Glioblastoma multiforme10–20

The biological activity of this compound may involve interactions with specific molecular targets such as enzymes or receptors. The compound could modulate biological pathways associated with cell proliferation and apoptosis.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of thiazolidinone derivatives similar to this compound against various pathogens. The results indicated that these compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria at concentrations as low as 31.25 µg/mL.

Case Study 2: Anticancer Activity in Cell Lines

Another investigation focused on the anticancer potential of indole-based thiazolidinones. The study found that these compounds inhibited the growth of cancer cells in vitro, with IC50 values ranging from 15 to 30 µM across different cancer types.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3Z)-1-methyl-3-[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
(3Z)-1-methyl-3-[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one

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